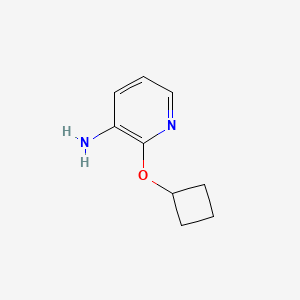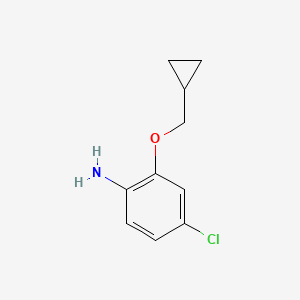
5-(3-Fluorophenoxy)pentan-1-ol
Overview
Description
5-(3-Fluorophenoxy)pentan-1-ol is a chemical compound with the molecular formula C11H15FO2 . It has a molecular weight of 198.23 .
Molecular Structure Analysis
The molecular structure of 5-(3-Fluorophenoxy)pentan-1-ol consists of 11 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Fluorophenoxy)pentan-1-ol include its molecular weight, molecular formula, and potentially its melting point, boiling point, and density . Alcohols, in general, have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .Scientific Research Applications
Synthetic and Structural Chemistry
5-(3-Fluorophenoxy)pentan-1-ol has garnered attention in synthetic and structural chemistry. Notably, compounds structurally related to 5-(3-Fluorophenoxy)pentan-1-ol have been instrumental in creating new linkers for solid-phase synthesis, offering increased acid stability compared to standard trityl resins (Bleicher, 2000). This advancement is crucial for the immobilization and subsequent modifications of carboxylic acids and amines, showcasing the compound's versatility in chemical synthesis.
Metabolic Pathways and Drug Development
The compound's structural features have been identified in the context of understanding unexpected in vivo conjugation pathways linked to certain hepatitis C NS5B inhibitors. These inhibitors, structured with a bicyclo[1.1.1]pentane, underwent unexpected metabolic transformations, highlighting the complex interactions and stability considerations vital in drug development (Zhuo et al., 2016). Such insights are critical for anticipating the metabolic fate of new therapeutic compounds and ensuring their efficacy and safety.
Material Science and Polymer Research
In material science, the fluorophenoxy group, closely related to 5-(3-Fluorophenoxy)pentan-1-ol, has been pivotal in microbial synthesis, contributing to the development of polyhydroxyalkanoates (PHAs) with modified properties. For instance, fluorinated PHAs exhibited enhanced crystallinity and melting points, presenting new possibilities in creating materials with tailored physical properties (Takagi et al., 2004). This research underscores the compound's potential in diversifying the applications and functionalities of biopolymers.
Electrochemical Sensing and DNA Interaction
In the field of bioanalytical chemistry, analogs of 5-(3-Fluorophenoxy)pentan-1-ol have been explored for their interactions with DNA, which is crucial in developing new chemotherapeutics. Electrochemical DNA-based biosensors employed these compounds to assess their binding to DNA, offering insights into their potential as DNA-interacting agents (Szpakowska et al., 2006). This research underscores the relevance of structural analogs of 5-(3-Fluorophenoxy)pentan-1-ol in medicinal chemistry and drug design.
properties
IUPAC Name |
5-(3-fluorophenoxy)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9,13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZLJDQQYJNZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenoxy)pentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
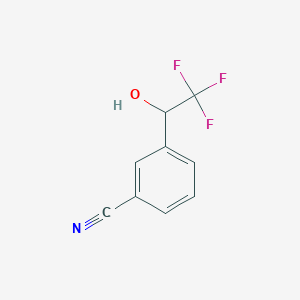
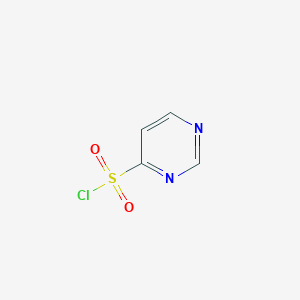
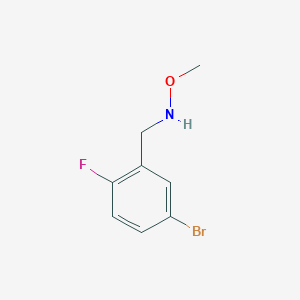
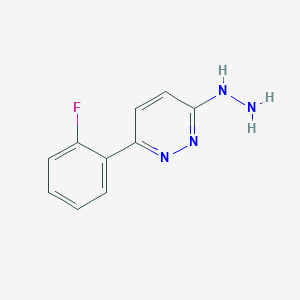
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
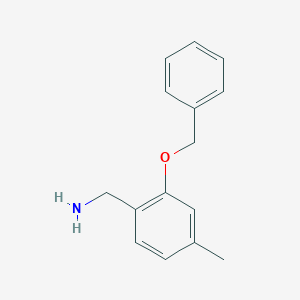
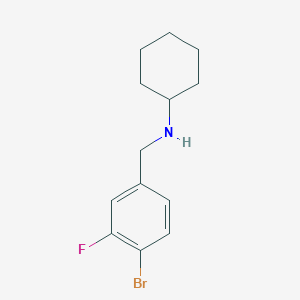
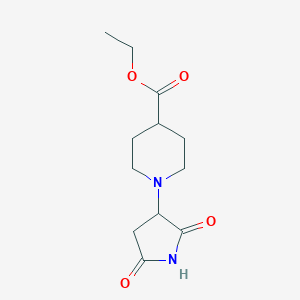
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
